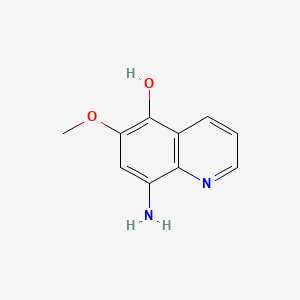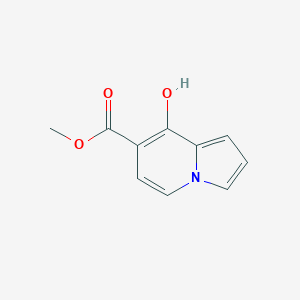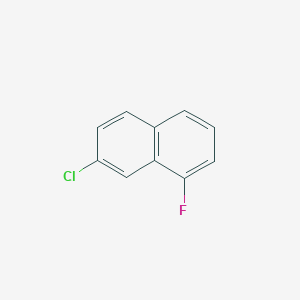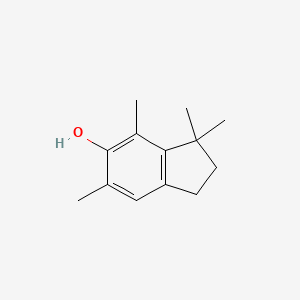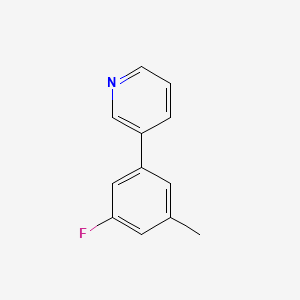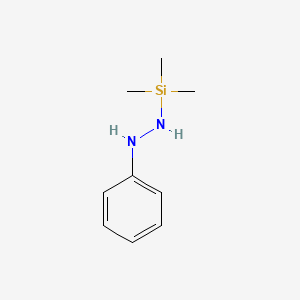
1-Phenyl-2-(trimethylsilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C9H16N2Si. It contains a phenyl group attached to a hydrazine moiety, which is further substituted with a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
1-Phenyl-2-(trimethylsilyl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)hydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl group enhances the stability of the hydrazine moiety, allowing it to participate in reactions that form azo compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenylhydrazine: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
2-Phenylhydrazine: Similar structure but with the phenyl group attached to a different nitrogen atom.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both the phenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Properties
CAS No. |
13271-92-6 |
|---|---|
Molecular Formula |
C9H16N2Si |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChI Key |
ZVWJFSCKAIBVPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)


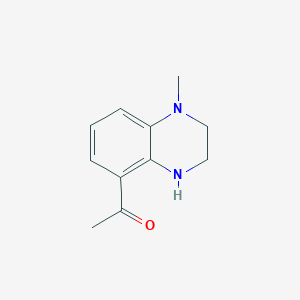
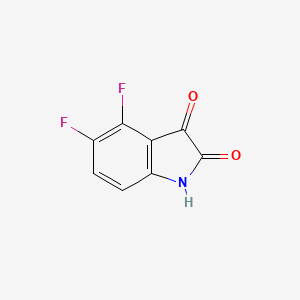
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
